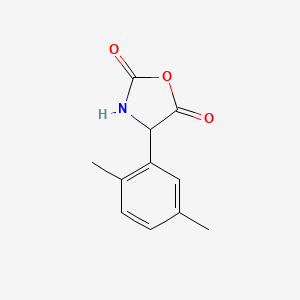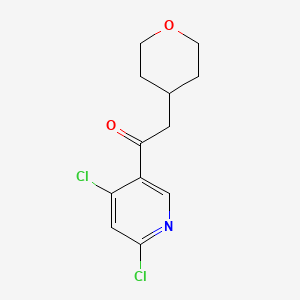
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is a synthetic organic compound that features a pyridyl group substituted with chlorine atoms and a tetrahydropyranyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridyl intermediate: Starting with a pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the tetrahydropyranyl group: This step might involve the use of a protecting group strategy, where the tetrahydropyranyl group is introduced using reagents like dihydropyran in the presence of an acid catalyst.
Final coupling reaction: The final step could involve coupling the chlorinated pyridyl intermediate with the tetrahydropyranyl derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction could be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions might occur at the chlorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a pyridyl ketone, while reduction could produce a pyridyl alcohol.
科学的研究の応用
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-ethoxypyranyl)ethanone
- 1-(4,6-Dichloro-3-pyridyl)-2-(4-methylpyranyl)ethanone
Uniqueness
1-(4,6-Dichloro-3-pyridyl)-2-(4-tetrahydropyranyl)ethanone is unique due to the presence of the tetrahydropyranyl group, which can impart specific chemical properties such as increased stability or altered reactivity compared to similar compounds with different substituents.
特性
分子式 |
C12H13Cl2NO2 |
|---|---|
分子量 |
274.14 g/mol |
IUPAC名 |
1-(4,6-dichloropyridin-3-yl)-2-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-6-12(14)15-7-9(10)11(16)5-8-1-3-17-4-2-8/h6-8H,1-5H2 |
InChIキー |
CLROQASSNXLGFR-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1CC(=O)C2=CN=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






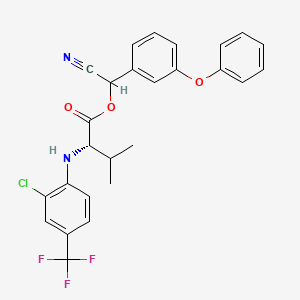
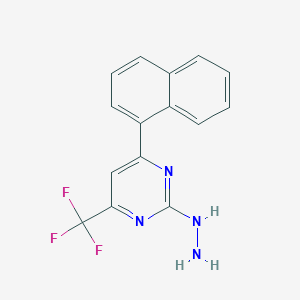
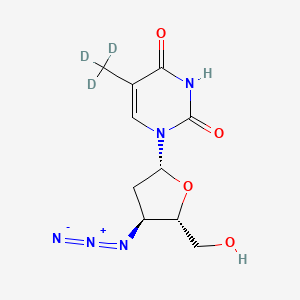
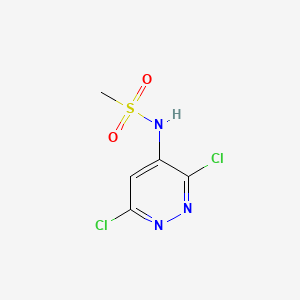
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

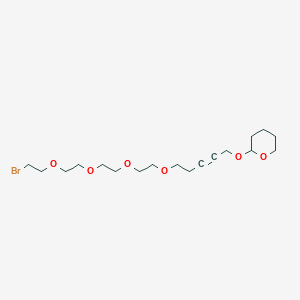
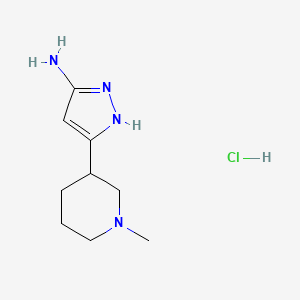
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
